molecular formula C20H19F3N4O3 B3182581 Dgat1-IN-3

Dgat1-IN-3

Cat. No.: B3182581
M. Wt: 420.4 g/mol
InChI Key: QEZWDFXCTTZZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DGAT1-IN-3 is a compound that inhibits the enzyme diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a key enzyme involved in the biosynthesis of triglycerides, which are important for energy storage in cells. Inhibiting DGAT1 can have significant effects on lipid metabolism and is being explored for therapeutic applications in conditions such as obesity, diabetes, and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DGAT1-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring that the process is cost-effective and environmentally friendly. This includes optimizing reaction conditions, using high-purity reagents, and implementing efficient purification techniques to obtain the final product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

DGAT1-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

DGAT1-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of DGAT1 in lipid metabolism and to develop new synthetic methodologies.

    Biology: Employed in cellular and molecular biology studies to investigate the effects of DGAT1 inhibition on cell function and metabolism.

    Medicine: Explored as a potential therapeutic agent for treating metabolic disorders such as obesity, diabetes, and certain cancers by modulating lipid metabolism.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting DGAT1.

Mechanism of Action

DGAT1-IN-3 exerts its effects by binding to the active site of DGAT1, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of diacylglycerol to triglycerides, leading to a decrease in lipid storage and an increase in lipid catabolism. The molecular targets and pathways involved include the regulation of lipid metabolism genes and signaling pathways that control energy homeostasis .

Comparison with Similar Compounds

DGAT1-IN-3 is unique compared to other DGAT1 inhibitors due to its specific chemical structure and inhibitory potency. Similar compounds include:

This compound stands out due to its high selectivity for DGAT1 and its potential therapeutic applications in metabolic disorders and cancer .

Properties

IUPAC Name

N-[6-[2-methoxyethyl(methyl)amino]pyridin-3-yl]-2-phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O3/c1-27(10-11-29-2)15-9-8-14(12-24-15)25-18(28)16-17(20(21,22)23)30-19(26-16)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZWDFXCTTZZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C1=NC=C(C=C1)NC(=O)C2=C(OC(=N2)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

With a procedure similar to example 1 above, 2-phenyl-5-trifluoromethyl-oxazole-4-carboxylic acid {6-[(2-methoxy-ethyl)-methyl-amino]-pyridin-3-yl}-amide was prepared from 2-phenyl-5-trifluoromethyl-oxazole-4-carboxylic acid and N2-(2-methoxy-ethyl)-N2-methyl-pyridine-2,5-diamine. LCMS calcd for C20H19F3N4O3 (m/e) 420, obsd 421 (M+H).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dgat1-IN-3
Reactant of Route 2
Reactant of Route 2
Dgat1-IN-3
Reactant of Route 3
Reactant of Route 3
Dgat1-IN-3
Reactant of Route 4
Reactant of Route 4
Dgat1-IN-3
Reactant of Route 5
Reactant of Route 5
Dgat1-IN-3
Reactant of Route 6
Reactant of Route 6
Dgat1-IN-3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.